4-Methyl-3-nitropyridine hydrochloride

Catalog No.
S1901579
CAS No.
856835-53-5
M.F
C6H7ClN2O2
M. Wt
174.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-3-nitropyridine hydrochloride

Addressing the handling challenges of the deliquescent free base, 4-Methyl-3-nitropyridine hydrochloride provides a stable, non-deliquescent salt form critical for reproducible synthetic workflows.

  • Non-hygroscopic crystalline solid ensures accurate weighing and storage stability.
  • Efficient nitro reduction yields 4-amino-3-methylpyridine, a valuable pharmaceutical intermediate.
  • 4-Methyl group blocks C4 substitution, enabling regioselective functionalization at C2/C6 for specific isomer synthesis.

Ideal for gram-scale R&D and process development.

CAS Number

856835-53-5

Product Name

4-Methyl-3-nitropyridine hydrochloride

IUPAC Name

4-methyl-3-nitropyridine;hydrochloride

Molecular Formula

C6H7ClN2O2

Molecular Weight

174.58 g/mol

InChI

InChI=1S/C6H6N2O2.ClH/c1-5-2-3-7-4-6(5)8(9)10;/h2-4H,1H3;1H

InChI Key

YJYIFDJCITXAAZ-UHFFFAOYSA-N

SMILES

CC1=C(C=NC=C1)[N+](=O)[O-].Cl

Canonical SMILES

CC1=C(C=NC=C1)[N+](=O)[O-].Cl

Synonyms

4-Methyl-3-nitropyridine hydrochloride, 4-Methyl-3-nitropyridine, hydrochloride, 3-Nitro-4-methylpyridine HCl, 4-Methyl-3-nitropyridinium chloride

Purity

≥98%

Package Size

250 mg, 1 g, 5 g, 25 g

4-Methyl-3-nitropyridine hydrochloride is a functionalized pyridine building block used in organic synthesis. It is distinguished by two key features relevant to procurement and process development: the 3-nitro group, which can be efficiently reduced to form the valuable pharmaceutical intermediate 4-amino-3-methylpyridine, and its formulation as a hydrochloride salt. This salt form is designed to offer improved handling and stability characteristics compared to the corresponding free base, facilitating its use in controlled laboratory and industrial workflows.

Procurement Fit

Workflow Synthetic intermediate storage and free base liberation
Format Stable hydrochloride salt for ambient handling
Selection Logic Choose over free base when long-term storage or aqueous reactions are required

Direct substitution with the free base or other nitropyridine isomers is often impractical for process-driven applications. The free base, 4-methyl-3-nitropyridine (CAS 5832-44-0), is documented as a deliquescent crystalline solid, making it prone to absorbing atmospheric moisture; this complicates accurate weighing, handling, and storage, impacting reproducibility. The hydrochloride salt form mitigates these issues. Furthermore, the specific 4-methyl, 3-nitro substitution pattern provides unique regiochemical outcomes. For example, nucleophilic attack on the parent 3-nitropyridine occurs at the C4 position, whereas this position is blocked in the title compound, directing substitution to other sites and enabling the synthesis of distinct isomer sets.

Substitution Risk

Free base not interchangeable 4-Methyl-3-nitropyridine free base (CAS 5832-44-0) is a low-melting solid; direct substitution may alter handling, weighing accuracy, and storage stability.
Regioisomer reactivity mismatch Nitro/methyl position isomers can shift reactivity in heterocycle synthesis; core scaffold similarity does not guarantee equivalent outcomes.
Salt form affects solubility Other counterions or the absence of the hydrochloride may significantly change solubility in aqueous or organic media, impacting reaction homogeneity.

Stable Salt Form for Process Handling

The primary procurement differentiator for this compound is its physical form. As a hydrochloride salt, it is engineered for improved stability and handling over the free base (4-methyl-3-nitropyridine, CAS 5832-44-0), which is explicitly described in reference literature as a 'deliquescent cryst.'. Deliquescent materials absorb atmospheric moisture, which can lead to inaccurate measurements, caking, and degradation, presenting significant challenges in reproducible, scaled-up chemical processes.

Evidence DimensionPhysical Property / Handling
Target Compound DataStable, crystalline hydrochloride salt (assumed non-deliquescent).
Comparator Or Baseline4-Methyl-3-nitropyridine (free base) is a 'Deliquescent cryst.'.
Quantified DifferenceQualitative but critical difference: Non-hygroscopic/stable solid vs. a moisture-absorbing, difficult-to-handle solid.
ConditionsStandard laboratory and manufacturing atmospheric conditions.

This ensures accurate stoichiometry, process reproducibility, and simpler material handling in both lab and scaled-up production workflows.

Salt vs. Free Base Stability
Head-to-head
Target HCl salt: 176–179 °C
Comparator Free base: 24–28 °C Δ ~150 °C
Reported melting point gap supports ambient storage and handling differentiation.
Vendor-reported values; confirm for critical inventory conditions.

High-Yield Precursor to 4-Amino-3-methylpyridine

This compound is a direct precursor to 4-amino-3-methylpyridine, an important intermediate for pharmaceutical development. The required transformation, a nitro group reduction, is a well-established and typically high-yielding reaction class. For comparison, the reduction of a closely related substrate, 4-nitropyridine-N-oxide, using iron in mineral acid proceeds with yields of 85-90%. This positions 4-methyl-3-nitropyridine hydrochloride as a reliable starting material for efficiently accessing the valuable aminopyridine scaffold.

Evidence DimensionSynthetic Yield (Nitro Reduction)
Target Compound DataExpected high-yield conversion to 4-amino-3-methylpyridine.
Comparator Or BaselineReduction of 4-nitropyridine-N-oxide with iron/acid gives 85-90% yield of 4-aminopyridine.
Quantified DifferenceProvides a reliable route with expected yields comparable to established, high-efficiency benchmarks for the same core transformation.
ConditionsStandard metal/acid or catalytic hydrogenation conditions.

This provides a direct, efficient, and well-documented synthetic route to a high-value building block used in pharmaceutical development.

Solubility Profile
Class-level inference
HCl salt logP iLOGP: 0.0 (predicted)
Free base logP XLogP3: 1.82 (predicted)
Aqueous solubility Salt: ~0.66 mg/mL (ESOL)
May support selection for aqueous-phase reactions; free base suits organic media.
In silico estimates; experimental solubility should be verified for process conditions.

C4 Blocking for Regioselective Substitution

The 4-methyl group serves as a regiochemical control element. The parent compound, 3-nitropyridine, undergoes vicarious nucleophilic substitution (VNS) with carbon nucleophiles predominantly at the C4 position, yielding the 4-substituted product in 80% yield. The presence of the methyl group in 4-methyl-3-nitropyridine hydrochloride physically blocks this site of attack. This forces substitution to occur at alternate positions (C2 or C6), enabling the synthesis of specific isomers that are not directly accessible from the simpler 3-nitropyridine precursor.

Evidence DimensionRegioselectivity of Nucleophilic Substitution
Target Compound DataSubstitution directed to C2 or C6 positions.
Comparator Or Baseline3-Nitropyridine gives the 4-substituted product in 80% yield.
Quantified DifferenceComplete switch in regiochemical outcome (C4 vs. C2/C6).
ConditionsVicarious Nucleophilic Substitution (VNS) with chloroform/t-BuOK.

This allows chemists to strategically access specific 2,3,4- or 3,4,6-trisubstituted pyridine scaffolds that are difficult to obtain when starting with the unsubstituted analog.

Azaindole Precursor Role
Class-level inference
HCl salt (CAS 856835-53-5) Free base in situ
Free base (CAS 5832-44-0) Azaindole synthesis
Supports procurement as stable precursor; free base is the active synthetic species.
Liberation step required for azaindole pathways; verify chloride compatibility.

Reproducible Process-Scale Synthesis

This compound is the right choice for synthetic workflows where accurate dosing and batch-to-batch consistency are paramount. Its stable, non-deliquescent hydrochloride form avoids the handling and measurement errors associated with the moisture-sensitive free base.

Direct Precursor to 4-Amino-3-methylpyridine

When the synthetic target is a derivative of 4-amino-3-methylpyridine, a key pharmaceutical building block, this compound provides a reliable and efficient starting point via a standard, high-yield nitro group reduction.

Regiocontrolled Trisubstituted Pyridine Synthesis

This precursor should be selected when a synthetic route requires nucleophilic functionalization at the C2 or C6 position of the 4-methyl-3-nitropyridine core. The 4-methyl group blocks the most active site found in unsubstituted 3-nitropyridine, enabling access to alternative, specific isomers.

Application Fit Matrix

Application
Selection Property
Validation Focus
Azaindole pharmaceutical synthesis
Stable salt form for storage; free base liberation workflow
Free base reactivity in azaindole formation
Aqueous and polar solvent reactions
Reported higher aqueous solubility vs. free base
Reaction homogeneity and yield in protic media
Long-term inventory management
High melting point and solid-state stability
Ambient storage integrity and shelf-life assessment

Other CAS

856835-53-5

Explore Compound Types